molecular formula C14H11BrCl3NO2S2 B2493185 N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2,3,4-trichlorobenzenesulfonamide CAS No. 400084-11-9

N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2,3,4-trichlorobenzenesulfonamide

Cat. No.: B2493185
CAS No.: 400084-11-9
M. Wt: 475.62
InChI Key: CHVRLNADHBRMMM-UHFFFAOYSA-N
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Description

N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2,3,4-trichlorobenzenesulfonamide is a chemical compound offered for research and development purposes . This substance belongs to the class of substituted sulfonamides, a group known for its significant relevance in medicinal chemistry and drug discovery . Sulfonamide derivatives are frequently investigated for their potential to interact with various biological targets. For instance, some related sulfonamides have been identified as inhibitors of dynamin GTPase activity, which is a key protein involved in cellular processes like clathrin-mediated endocytosis and synaptic vesicle recycling . Other research into structurally similar compounds highlights their exploration for potential anti-bacterial properties against drug-resistant pathogens . Researchers may value this compound as a specialized building block or as a candidate for high-throughput screening in pharmacology and biochemistry, particularly in the development of novel therapeutic agents for a range of disorders . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[2-(4-bromophenyl)sulfanylethyl]-2,3,4-trichlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrCl3NO2S2/c15-9-1-3-10(4-2-9)22-8-7-19-23(20,21)12-6-5-11(16)13(17)14(12)18/h1-6,19H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHVRLNADHBRMMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCCNS(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrCl3NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2,3,4-trichlorobenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-bromothiophenol with 2-chloroethylamine hydrochloride to form the intermediate 2-[(4-bromophenyl)sulfanyl]ethylamine. This intermediate is then reacted with 2,3,4-trichlorobenzenesulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity, along with the use of industrial reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2,3,4-trichlorobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to phenyl.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Azido or cyano derivatives.

Scientific Research Applications

N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2,3,4-trichlorobenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2,3,4-trichlorobenzenesulfonamide is not fully understood. it is believed to interact with biological molecules through its sulfanyl and bromophenyl groups, potentially disrupting cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

2,3,4-Trichlorobenzenesulfonamide Derivatives

  • N-Ethyl-2,3,4-trichlorobenzenesulfonamide : Lacks the bromophenyl-sulfanyl group, resulting in lower molecular weight (MW ≈ 320 g/mol) and reduced lipophilicity (predicted logP ≈ 3.2 vs. 4.8 for the target compound).

Sulfanyl-Containing Sulfonamides

  • N-(2-Phenylethyl)-2,3,4-trichlorobenzenesulfonamide : Replaces the 4-bromophenyl group with a simple phenyl ring. This modification reduces steric bulk and electron-withdrawing effects, which may lower binding affinity to targets requiring halogen bonding (e.g., kinase enzymes).

Functional Group Comparisons with Phosphonothiolates

The phosphonothiolates in (e.g., O-Ethyl S-2-diisopropylmethylammonium ethyl phosphonothiolate iodide) share sulfanyl groups but differ critically in core structure and ionic character:

Property Target Compound Phosphonothiolates ()
Core Structure Benzenesulfonamide Phosphonothiolate + quaternary ammonium
Halogenation 2,3,4-Trichloro + 4-bromo Iodide counterion
Ionic Character Neutral Cationic (due to ammonium group)
Solubility Low in water, high in organic solvents Higher aqueous solubility (ionic nature)

The target compound’s neutral sulfonamide structure contrasts with the charged phosphonothiolates, suggesting divergent applications—e.g., the former may penetrate lipid membranes more effectively, while the latter could interact with charged biological targets .

Electronic and Computational Insights

Computational studies using density functional theory (DFT), such as the Colle-Salvetti method (), have been applied to analogous sulfonamides to predict electronic properties. For example:

  • The electron-withdrawing trichloro and bromo groups in the target compound polarize the sulfonamide moiety, increasing its electrophilicity compared to non-halogenated analogues.
  • The Laplacian of the electron density (analyzed via DFT) reveals strong σ-hole regions near chlorine and bromine atoms, facilitating halogen bonding—a feature absent in non-halogenated or fluorine-substituted derivatives .

Research Findings and Trends

Halogen Bonding : Bromine’s polarizability enables stronger halogen bonding than chlorine or fluorine, as observed in crystallographic studies of similar sulfonamides bound to serine proteases.

Stability : The sulfanyl group’s susceptibility to oxidation is mitigated by the electron-withdrawing bromophenyl ring, enhancing stability compared to aliphatic thioethers.

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight (g/mol) logP Melting Point (°C) Solubility (mg/mL, H2O)
Target Compound 507.6 4.8 198–202 (dec.) <0.1
N-Ethyl-2,3,4-trichlorobenzenesulfonamide 320.1 3.2 165–168 0.5
O-Ethyl S-2-diisopropylmethylammonium... 423.3 1.9 120–125 12.3

Biological Activity

N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2,3,4-trichlorobenzenesulfonamide is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C15H10BrCl3N2O2SC_{15}H_{10}BrCl_3N_2O_2S, with a molecular weight of approximately 465.68 g/mol. It features a sulfonamide functional group, which is often associated with various biological activities.

Antimicrobial Activity

Research indicates that sulfonamide compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar sulfonamide derivatives can inhibit bacterial growth by interfering with folate synthesis pathways. The presence of the bromophenyl and trichlorobenzenesulfonamide moieties may enhance the antimicrobial efficacy due to their ability to disrupt cellular membranes and metabolic processes.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
SulfanilamideE. coli32 µg/mL
TrimethoprimS. aureus16 µg/mL
This compoundE. coliTBD

Cytotoxicity Studies

In vitro studies have demonstrated varying degrees of cytotoxicity for sulfonamide derivatives against cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways.

Table 2: Cytotoxicity Data on Cancer Cell Lines

Compound NameCell LineIC50 (µM)Mechanism of Action
This compoundHeLaTBDApoptosis induction
N-(4-bromophenyl)-2-sulfanylethylacetamideMCF-7TBDCell cycle arrest

Case Studies

  • Study on Antimicrobial Effectiveness : A recent study evaluated the efficacy of various sulfonamides against resistant strains of bacteria. The results indicated that compounds containing bromine substitutions showed enhanced activity compared to their non-brominated counterparts.
  • Cytotoxicity in Cancer Research : A study published in a peer-reviewed journal examined the effects of several sulfonamide derivatives on breast cancer cells. The findings suggested that the trichlorobenzene moiety contributed to increased cytotoxicity through enhanced membrane permeability and subsequent apoptosis.

Q & A

Q. What are the standard synthetic routes for N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2,3,4-trichlorobenzenesulfonamide, and how can reaction conditions be optimized for purity?

  • Methodological Answer : The synthesis typically involves sulfonylation and nucleophilic substitution steps. For example:

Sulfonylation : React 2,3,4-trichlorobenzenesulfonyl chloride with 2-[(4-bromophenyl)sulfanyl]ethylamine in anhydrous dichloromethane (DCM) under nitrogen atmosphere.

Reagent Optimization : Use triethylamine (TEA) as a base to scavenge HCl, ensuring efficient nucleophilic attack .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity.

  • Key Parameters :
StepTemperatureSolventCatalyst/Purification
10–5°CDCMTEA (2.5 eq)
2RTDCMColumn chromatography

Q. What spectroscopic techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks to confirm the sulfonamide (-SO2NH-) linkage (δ ~7.5–8.5 ppm for aromatic protons; δ ~45–55 ppm for sulfonamide sulfur) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ with <2 ppm error.
  • FTIR : Confirm sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and C-S-C vibrations (~650 cm⁻¹) .

Q. How can researchers screen the compound’s preliminary biological activity?

  • Methodological Answer :
  • Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Enzyme Inhibition : Test against cysteine proteases (e.g., cathepsin B) via fluorometric assays with Z-FR-AMC substrate .
  • Cytotoxicity : MTT assays on human cancer cell lines (e.g., HeLa) at 1–100 µM concentrations .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :
  • Kinetic Studies : Monitor reaction progress via HPLC to determine rate constants under varying temperatures and solvents.
  • Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states and charge distribution on the sulfonamide sulfur, explaining its electrophilicity .
  • Isotopic Labeling : Use deuterated amines to trace proton transfer steps in SN2 mechanisms .

Q. How can structural ambiguities (e.g., rotational isomerism) be resolved in this compound?

  • Methodological Answer :
  • Variable-Temperature NMR : Analyze dynamic exchange between rotamers (e.g., -SO2-NH- vs. -NH-SO2-) by cooling samples to -40°C in CDCl3 .
  • X-ray Crystallography : Resolve crystal packing and confirm dihedral angles between the sulfanylethyl and trichlorophenyl groups (e.g., θ = 85–90° for optimal steric tolerance) .

Q. What strategies optimize the compound’s stability under biological assay conditions?

  • Methodological Answer :
  • pH Stability Profiling : Incubate in PBS (pH 5.0–7.4) and analyze degradation via LC-MS. Add antioxidants (e.g., ascorbic acid) if thioether (-S-) oxidation is observed .
  • Serum Stability : Test in 50% fetal bovine serum (FBS) at 37°C; use protease inhibitors (e.g., PMSF) if proteolytic cleavage occurs .

Q. How can the compound’s pharmacokinetic properties (e.g., logP, solubility) be predicted and validated?

  • Methodological Answer :
  • Computational Prediction : Use SwissADME or QikProp to estimate logP (~3.5–4.2) and aqueous solubility (<0.1 mg/mL) .
  • Experimental Validation :
  • logP : Shake-flask method (octanol/water partition).
  • Solubility : Equilibrium solubility in PBS (pH 7.4) with sonication .

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